3-Cyanocinnamyl alcohol

描述

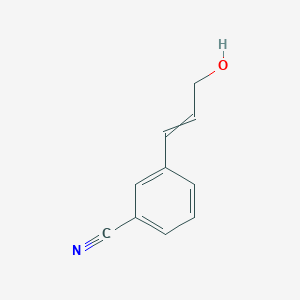

Structure

3D Structure

属性

CAS 编号 |

104428-95-7 |

|---|---|

分子式 |

C10H9NO |

分子量 |

159.18 g/mol |

IUPAC 名称 |

3-(3-hydroxyprop-1-enyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2 |

InChI 键 |

CQSSVMSICMOSNU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C#N)C=CCO |

产品来源 |

United States |

Chemical Profile of 3 Cyanocinnamyl Alcohol

While specific experimental data for 3-Cyanocinnamyl alcohol is not widely published, its key chemical properties can be defined based on its structure and comparison to related compounds. Its formal IUPAC name is (2E)-3-(3-cyanophenyl)prop-2-en-1-ol.

| Property | Value |

| IUPAC Name | (2E)-3-(3-cyanophenyl)prop-2-en-1-ol |

| Synonyms | This compound |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | N/A |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Expected to have low solubility in water but be soluble in organic solvents like ethanol, ether, and dichloromethane. nih.govwikipedia.orglibretexts.org |

| Boiling Point | Higher than cinnamyl alcohol (250 °C) due to increased polarity and molecular weight. nih.govlibretexts.org |

| Melting Point | Higher than cinnamyl alcohol (33 °C). nih.gov |

Synthesis and Manufacturing Processes

Common Laboratory-Scale Synthetic Routes

The primary laboratory methods for synthesizing 3-Cyanocinnamyl alcohol involve either the reduction of a corresponding carboxylic acid or aldehyde, or the isomerization of a Baylis-Hillman adduct.

Reduction of 3-Cyanocinnamic Acid Derivatives: A direct route involves the reduction of 3-cyanocinnamic acid or its esters. A common laboratory procedure uses a mixed anhydride (B1165640) method, where 3-cyanocinnamic acid is treated with isobutyl chloroformate and a base like triethylamine, followed by reduction of the resulting activated species with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) at low temperatures. ambeed.com

Reduction of 3-Cyanocinnamaldehyde: If the corresponding aldehyde is available, it can be selectively reduced to the primary alcohol. This can be achieved using mild reducing agents like sodium borohydride in an alcoholic solvent, which typically does not affect the alkene or cyano groups.

Isomerization of Baylis-Hillman Adducts: A well-established route starts with the Baylis-Hillman reaction between 3-cyanobenzaldehyde (B1676564) and acrylonitrile (B1666552), catalyzed by a tertiary amine like DABCO. The resulting 3-(3-cyanophenyl)-3-hydroxy-2-methylenepropanenitrile can then be isomerized. Treatment with aqueous sulfuric acid has been shown to facilitate the transformation into the more stable (E)-α-cyanocinnamyl alcohol framework, though this refers to the α-cyano isomer. thieme-connect.comuohyd.ac.inresearchgate.net A similar principle applies to the synthesis of the title compound from 3-cyanobenzaldehyde and an appropriate activated alkene.

Protection and Deprotection Strategies for the Hydroxyl Group

Potential Industrial-Scale Production Considerations

Scaling up the synthesis of this compound presents several considerations. The reduction of 3-cyanocinnamic acid is a viable route, but the cost and handling of large quantities of hydride reducing agents and anhydrous solvents are significant factors. The synthesis of the 3-cyanocinnamic acid precursor itself, often via a Knoevenagel condensation, would need to be optimized for high throughput and minimal waste. google.com

The Baylis-Hillman approach is attractive due to its high atom economy, but the reaction is notoriously slow, often requiring long reaction times, which is a major drawback for industrial applications. wikipedia.org While various methods to accelerate the reaction exist, their scalability, cost, and environmental impact would need careful evaluation. Post-reaction purification to remove catalysts and byproducts would also be a critical step in any large-scale process.

Spectroscopic and Analytical Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.4-7.8 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. - Vinylic Protons: Two doublets in the 6.4-6.8 ppm region. The proton on the carbon adjacent to the phenyl ring (Cβ-H) would be downfield of the proton on the carbon bearing the alcohol (Cα-H). A large coupling constant (J ≈ 16 Hz) would confirm the E (trans) configuration. - Alcohol Proton (OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically 1.5-4.0 ppm). - Methylene Protons (CH₂): A doublet around 4.3 ppm, coupled to the adjacent vinylic proton. hmdb.carsc.org |

| ¹³C NMR | - Cyano Carbon (C≡N): A signal around 118 ppm. - Aromatic Carbons: Multiple signals between 125-140 ppm. The carbon attached to the cyano group would be around 112 ppm. - Vinylic Carbons: Signals in the 125-135 ppm range. - Methylene Carbon (CH₂OH): A signal around 63 ppm. canterbury.ac.nz |

| IR Spectroscopy | - O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C≡N Stretch: A sharp, medium-intensity band around 2230 cm⁻¹. - C=C Stretch: A medium-intensity band around 1640 cm⁻¹. - C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 159). - Key Fragments: Fragmentation would likely involve the loss of water (M-18), a hydroxyl radical (M-17), or cleavage of the side chain. |

Reactivity and Chemical Transformations

Reactivity of the Hydroxyl Group

The primary allylic alcohol functionality is a site of significant reactivity. It can be readily oxidized to the corresponding α,β-unsaturated aldehyde, 3-cyanocinnamaldehyde. This transformation can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), which are known to selectively oxidize allylic alcohols without affecting the double bond. prepchem.comlibretexts.org Stronger oxidizing agents like chromic acid would likely oxidize it further to 3-cyanocinnamic acid. libretexts.org The hydroxyl group can also undergo esterification with carboxylic acids or acyl chlorides to form the corresponding esters, or be converted to an allylic halide. vedantu.com

Reactivity of the Alkene Moiety

The carbon-carbon double bond is susceptible to a range of addition reactions. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), would reduce the alkene to form 3-(3-cyanophenyl)propan-1-ol. The electron-withdrawing nature of the cyanophenyl group makes the alkene electron-deficient, rendering it a suitable dienophile in Diels-Alder [4+2] cycloaddition reactions with electron-rich dienes. libretexts.orgnumberanalytics.com It can also participate in other pericyclic reactions or undergo additions such as halogenation or epoxidation. rsc.org

Reactivity of the Cyano Group

The cyano group is a versatile functional handle. Under acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, yielding 3-carboxy-cinnamyl alcohol (after protecting the alcohol) or, more likely, 3-carboxy-cinnamic acid if the alcohol is also oxidized during the process. rsc.orguni-lj.si Alternatively, the nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions, which would also reduce the alkene. This transformation opens pathways to various amine derivatives. hmdb.ca

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

Compounds with the cyanocinnamyl framework are known to be effective synthons for building heterocyclic rings. ambeed.comnih.gov The combination of the nitrile, alkene, and alcohol functionalities in a specific spatial arrangement allows for intramolecular cyclization reactions or tandem multi-component reactions. For example, the reactivity of the alkene and cyano group could be harnessed to construct pyridine (B92270) or pyran ring systems. The reduction of the cyano group to an amine, followed by intramolecular reactions with the allylic alcohol or its oxidized derivative (the aldehyde), could lead to the formation of nitrogen-containing heterocycles.

Computational Analysis of Asymmetric Catalysis in Related Systems

Intermediate in the Synthesis of Complex Molecules

As a densely functionalized molecule, this compound serves as a versatile building block. Each functional group can be addressed with a high degree of chemoselectivity, allowing for the stepwise construction of complex target molecules. For instance, the hydroxyl group can be used as a point of attachment for other molecular fragments via ester or ether linkages. The alkene can be functionalized to introduce new stereocenters, and the cyano group can be converted into other functionalities as a final step. This controlled, sequential reactivity makes it an attractive intermediate for creating libraries of compounds for biological screening or for the total synthesis of natural products.

常见问题

Q. What are the recommended methods for synthesizing 3-Cyanocinnamyl alcohol with high purity?

The synthesis of this compound typically involves catalytic processes such as Friedel-Crafts acylation or cyanide substitution reactions. For example, cinnamyl alcohol derivatives are often synthesized using palladium or copper catalysts under controlled temperatures (e.g., 60–80°C) to introduce functional groups like cyano moieties . Purification steps may include column chromatography with silica gel and elution using a gradient of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >98% purity. Researchers should verify purity via melting point analysis (32–34°C range) and gas chromatography (GLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the cyano group (-CN) and aromatic protons.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect trace impurities (<1%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to validate molecular weight (e.g., M+1 peak at 175.18 g/mol for C₁₀H₉NO) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~126°C).

- Disposal : Follow institutional guidelines for organic waste, including neutralization and disposal via approved facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or CuI) to enhance cyanide substitution efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF or acetonitrile) to balance reaction rate and side-product formation.

- Temperature Control : Use kinetic studies to identify ideal temperatures (e.g., 70°C for 6 hours) that minimize degradation .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature Extremes : Store at 4°C, 25°C, and 40°C for 1–3 months, then analyze degradation via HPLC.

- Light Exposure : Use UV/visible light chambers to assess photolytic degradation.

- Humidity : Monitor hydrolysis by storing samples at 75% relative humidity. Quantify degradation products (e.g., cinnamic acid derivatives) using LC-MS .

Q. How can researchers investigate the interactions of this compound with biological systems?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold sensor chips to measure binding affinity (KD values).

- Molecular Docking : Use software like AutoDock to predict binding sites and interaction energies with receptors.

- In Vitro Assays : Test cytotoxicity in cell lines (e.g., HEK293) via MTT assays, ensuring controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. How should contradictory data in solubility or bioactivity studies be resolved?

- Method Replication : Repeat experiments under identical conditions (e.g., pH 7.4 PBS buffer for solubility tests) to rule out procedural errors.

- Cross-Validation : Compare results from multiple techniques (e.g., UV-Vis spectroscopy vs. gravimetric analysis for solubility).

- Variable Isolation : Systematically alter one parameter (e.g., temperature or solvent polarity) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。